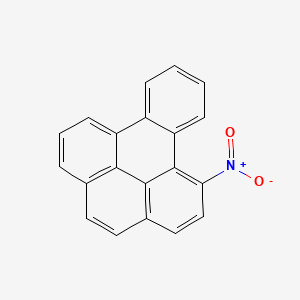

1-Nitrobenzo(e)pyrene

Übersicht

Beschreibung

1-Nitrobenzo(e)pyrene is a nitro-substituted polycyclic aromatic hydrocarbon (PAH). It is an environmental pollutant derived from the nitration of benzo(e)pyrene, a non-carcinogenic PAH. This compound is of significant interest due to its potential mutagenic and carcinogenic properties .

Vorbereitungsmethoden

1-Nitrobenzo(e)pyrene can be synthesized through various methods. One common approach involves the nitration of benzo(e)pyrene using nitric acid in the presence of sulfuric acid as a catalyst. This reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the desired position on the benzo(e)pyrene molecule .

In industrial settings, the production of this compound may involve more sophisticated techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure the efficient production of the compound while minimizing the formation of unwanted by-products .

Analyse Chemischer Reaktionen

Microsomal Metabolism

Aerobic metabolism of 1-nitrobenzo[e]pyrene by rat liver microsomes yields :

-

1-nitro-BeP trans-4,5-dihydrodiol

-

6-hydroxy-1-nitro-BeP

-

8-hydroxy-1-nitro-BeP

When 3,3,3-trichloropropylene 1,2-oxide is incorporated into the metabolism, 1-nitro-BeP 4,5-oxide becomes the predominant metabolite, and 1-nitro-BeP trans-4,5-dihydrodiol is not detected .

Mutagenicity

The two phenolic metabolites (6-hydroxy-1-nitro-BeP and 8-hydroxy-1-nitro-BeP) are mutagenic both in the presence and absence of S9, producing moderate responses (19-84 revertants/micrograms). 1-nitro-BeP 4,5-oxide was weakly mutagenic in TA98 (6-14 revertants/micrograms), while 1-nitro-BeP trans-4,5-dihydrodiol was unexpectedly potent (approximately 300 revertants/micrograms both with and without S9) .

Nitroreduction and DNA Adduct Formation

Reduction of 1-nitrobenzo[a]pyrene, both chemically and enzymatically, followed by reaction with calf thymus DNA, results in the formation of DNA adducts. Specifically, 6-(deoxyguanosin-N2-yl)-1-aminobenzo[a]pyrene is identified as a major adduct .

Reactions with Nitrogen Oxides

Pyrene, a related polycyclic aromatic hydrocarbon, reacts with nitrogen oxides to form nitro derivatives . While this information refers to pyrene, it suggests a potential reaction pathway for 1-nitrobenzo(e)pyrene, where it could undergo further nitration or reactions with other atmospheric pollutants .

Reductive Metabolism

The mutagenicity of 1-nitro-BeP is dependent on nitroreduction and transesterification . Studies indicate that the nitro group's position and orientation relative to the aromatic rings influence mutagenicity .

Analysis via GC/MS

Gas chromatography-mass spectrometry (GC/MS) is used to analyze nitro-PAHs, including 1-nitrobenzo[e]pyrene . A 5% phenyl-substituted methylpolysiloxane column (DB-5MS) can separate 6-nitrobenzo[a]pyrene from 1-nitrobenzo[e]pyrene .

Environmental Remediation

Biological remediation using plants like scallions can reduce 1-nitropyrene levels in soil .

Carcinogenicity of Nitro-PAHs

Selected nitro-PAHs, including 2-nitropyrene and 6-nitrobenzo[a]pyrene, have shown carcinogenic effects in experimental animals . 1-Nitropyrene is significantly more carcinogenic after oral application in rats than either 1-nitrosopyrene or 1-aminopyrene .

Structural Parameters of Nitrobenzo[a]pyrenes

Calculations of the structural parameters of nitrated benzo[a]pyrenes have been performed .

Table 1: Experimental and Calculated Nitro Stretch Frequencies (cm-1) for 1-, 3-, and 6-Nitrobenzo[a]pyrene

| Parameter | 1-NBaP | 3-NBaP | 6-NBaP |

|---|---|---|---|

| îasym/exptnitro IR/KBr | 1519 | 1519 | 1511 |

| îasym/exptnitro IR/CCl4 | 1523 | 1525 | 1528 |

| îasym/exptnitro Raman | 1515 | 1518 | 1519 |

| îasym/calcd: 6-311 +G** | 1532 | 1534 | 1547 |

| îsym/exptnitro IR/KBr | 1332 | 1338 | 1365 |

| îsym/exptnitro IR/CCl4 | 1334 | 1339 | 1374 |

| îsym/exptnitro Raman | 1330 | 1332 | 1366 |

| îsym/calcd: 6-311 +G** | 1324 | 1329 | 1361 |

Multipathway Genetic Toxicity Model

Computational modeling approaches, including multipathway genetic toxicity models, have been used to predict the potential adverse effects of chemicals like 1-nitrobenzo[e]pyrene .

Table 2: GC/MS Analysis of Nitro-PAHs

| Compound | Retention Time (min) |

|---|---|

| 6-nitrobenzo[a]pyrene | 6.5 |

| 1-nitrobenzo[e]pyrene | 1.5 |

| 3-nitrobenzo[e]pyrene | 1.8 |

Wissenschaftliche Forschungsanwendungen

Mutagenicity Studies

1-Nitrobenzo(e)pyrene has been extensively studied for its mutagenic properties. Research indicates that it undergoes metabolic activation, leading to the formation of reactive metabolites that can bind to DNA, resulting in mutations. For instance, studies using rat liver microsomes demonstrated that this compound is metabolized to various hydroxylated and dihydrodiol derivatives, with some exhibiting significant mutagenicity in bacterial assays (e.g., Salmonella typhimurium) . The compound was found to be a weak mutagen without metabolic activation but showed enhanced mutagenicity in the presence of S9 mix, indicating the importance of metabolic activation in its genotoxic effects.

Environmental Toxicology

The compound serves as a model for studying the environmental impact of nitro-substituted polycyclic aromatic hydrocarbons (nPAHs). Its persistence in soil and water makes it a subject of interest in understanding the degradation processes of nPAHs. Recent studies have explored biological remediation techniques for this compound-contaminated soils, assessing the efficiency of various bioremediation strategies . The findings suggest that while biological methods can reduce levels of this compound, they are often less effective compared to other nPAHs like pyrene due to the stability imparted by the nitro group.

Bioremediation Techniques

Research has focused on employing biological agents to remediate soils contaminated with this compound. A comparative study highlighted the effectiveness of different plant species in degrading this compound, revealing that certain plants can significantly enhance the breakdown of this compound when grown in contaminated soils . The kinetic parameters of degradation were measured, showing first-order decay models that could inform future remediation strategies.

Chemical Remediation

In addition to biological methods, chemical remediation techniques have been evaluated for their effectiveness against this compound. Chemical oxidation methods have shown promise in breaking down this compound into less harmful substances, thus reducing its environmental impact .

In Vivo Studies

Toxicological assessments have revealed insights into the carcinogenic potential of this compound through various animal studies. For example, intratracheal instillation studies in hamsters indicated that while there were no significant tumor formations from this compound alone, comparisons with known carcinogens like benzo(a)pyrene provided critical data on its relative risk .

DNA Binding Studies

Studies examining DNA binding showed that this compound can form adducts with DNA both in vitro and in vivo, leading to concerns about its potential role as a carcinogen . The extent of DNA binding was influenced by metabolic activation and the presence of specific enzymes, highlighting the complexity of its toxicological profile.

Case Studies and Findings

Wirkmechanismus

The mechanism of action of 1-nitrobenzo(e)pyrene involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes to form reactive epoxides and dihydrodiols, which can interact with cellular macromolecules .

Molecular targets include DNA, where the formation of adducts can disrupt normal cellular processes and lead to mutations. The pathways involved in its action include oxidative stress pathways, where the generation of reactive oxygen species (ROS) can cause cellular damage .

Vergleich Mit ähnlichen Verbindungen

1-Nitrobenzo(e)pyrene is similar to other nitro-PAHs, such as 1-nitropyrene and 3-nitrobenzanthrone. it is unique in its specific structure and reactivity. Compared to 1-nitropyrene, this compound has a different arrangement of aromatic rings, which influences its chemical behavior and biological activity .

Similar compounds include:

1-Nitropyrene: Another nitro-PAH with similar mutagenic properties but different structural characteristics.

3-Nitrobenzanthrone: A potent mutagenic compound with a different aromatic structure.

6-Nitrobenzo(a)pyrene: Another nitro-PAH with distinct reactivity and biological effects.

Eigenschaften

IUPAC Name |

8-nitrobenzo[e]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO2/c22-21(23)17-11-10-13-9-8-12-4-3-7-15-14-5-1-2-6-16(14)20(17)19(13)18(12)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWQJYPMZBPDRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10919871 | |

| Record name | 1-Nitrobenzo[e]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91259-16-4 | |

| Record name | 1-Nitrobenzo[e]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91259-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitrobenzo(e)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091259164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitrobenzo[e]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NITROBENZO(E)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IP76O9Q08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.